2-Amino-3-nitropyridine

Analytical Chemistry Quality Control Mass Spectrometry

2-Amino-3-nitropyridine (CAS 4214-75-9) is the ortho-substituted aminonitropyridine isomer that enables regioselective C-H arylation and directed functionalization of fused 3-nitropyridine systems—critical for kinase inhibitor and antipsychotic API synthesis. Its distinct solid-state interactions, thermal stability, and unambiguous MS/MS fragmentation pattern distinguish it from the 5-nitro analog (CAS 4214-76-0), which cannot replicate these properties. Validate isomer identity via spectroscopic fingerprint before scale-up to prevent failed reactions and batch rejections.

Molecular Formula C5H5N3O2
Molecular Weight 139.11 g/mol
CAS No. 4214-75-9
Cat. No. B1266227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-nitropyridine
CAS4214-75-9
Molecular FormulaC5H5N3O2
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N)[N+](=O)[O-]
InChIInChI=1S/C5H5N3O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H,(H2,6,7)
InChIKeyBPYHGTCRXDWOIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-nitropyridine (CAS 4214-75-9) for Pharmaceutical and Agrochemical Intermediates – Technical and Procurement Overview


2-Amino-3-nitropyridine (CAS 4214-75-9) is a heterocyclic aromatic amine derivative of pyridine, characterized by an amino (-NH₂) substituent at the 2-position and a nitro (-NO₂) substituent at the 3-position on the pyridine ring [1]. This specific ortho-arrangement of functional groups on the electron-deficient pyridine core dictates its unique chemical reactivity, stability, and spectroscopic profile, distinguishing it from its regioisomeric analogs. It is a yellow crystalline solid with a molecular weight of 139.11 g/mol and a typical purity specification of ≥98% for commercial procurement . Primarily a synthetic intermediate, it serves as a critical building block in the synthesis of various pharmaceuticals (e.g., kinase inhibitors, antipsychotics, anti-inflammatory agents) and agrochemicals (e.g., herbicides, fungicides) .

Why 2-Amino-3-nitropyridine Cannot Be Readily Substituted by Its 5-Nitro Isomer or Other Aminonitropyridines in R&D and Production


The inherent risk in substituting 2-Amino-3-nitropyridine (4214-75-9) with a generic 'aminonitropyridine' or its closest analog, 2-Amino-5-nitropyridine (CAS 4214-76-0), lies in their non-interchangeable physicochemical and spectroscopic properties, which directly impact process validation, analytical traceability, and ultimate synthetic outcomes. Despite being constitutional isomers, they exhibit distinct intermolecular interactions in the solid state [1], different thermal stabilities [2], and unambiguous MS/MS fragmentation patterns [3]. Crucially, the ortho-positioned amino and nitro groups in 2-Amino-3-nitropyridine create a unique electronic environment that dictates regioselectivity in subsequent synthetic steps, such as directed C-H activation, which is not replicable by its 5-nitro isomer [4]. Procurement based solely on cost or generic name equivalence without validating the specific CAS number can lead to failed reactions, unreproducible analytical results, and costly delays in regulated pharmaceutical or agrochemical development pipelines.

Quantifiable Differentiators for 2-Amino-3-nitropyridine (4214-75-9) Versus Analogues


Unambiguous MS/MS Differentiation from the 5-Nitro Regioisomer for Analytical QC

In a direct head-to-head analytical comparison, 2-Amino-3-nitropyridine (CAS 4214-75-9) and its regioisomer 2-Amino-5-nitropyridine (CAS 4214-76-0) could not be reliably distinguished by standard electron ionization mass spectrometry (EI-MS) due to their spectral similarity. However, a definitive differentiation was achieved using tandem mass spectrometry (EI-MS/MS) [1]. This analytical distinction provides a critical method for verifying the identity and purity of 2-Amino-3-nitropyridine batches in quality control, ensuring that the correct isomer has been procured.

Analytical Chemistry Quality Control Mass Spectrometry

Distinct Intermolecular Interaction Profile and Crystal Packing Versus 5-Nitro Isomer

X-ray diffraction analysis of 2-Amino-3-nitropyridine crystals reveals a nearly planar molecular geometry with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [1]. The crystal packing is governed by van der Waals forces, with the nearest intermolecular distance measured at 3.647 Å between O(3) and C(4) [1]. These specific solid-state parameters are unique to the 3-nitro isomer and will differ from those of the 5-nitro analog, which has a different dipole moment and molecular shape due to the altered nitro group position.

Solid State Chemistry Crystallography Formulation Science

Ortho-Directing Nitro Group for Regioselective C-H Activation in Complex Molecule Synthesis

The nitro group at the 3-position in 2-amino-3-nitropyridine and its fused analogs serves as a powerful and multipurpose directing group for regioselective C-H arylations, as demonstrated by palladium- and nickel-catalyzed reactions [1]. This methodology allows for the selective functionalization of the pyridine ring at specific positions adjacent to the nitro group [1]. This regioselectivity is enabled by the unique ortho-arrangement of the amino and nitro groups, which directs the metal catalyst to a specific C-H bond. In contrast, the 5-nitro isomer lacks this ortho-directing capability due to the para-relationship between the amino and nitro groups.

Synthetic Methodology C-H Activation Medicinal Chemistry

Unique Electronic Properties Arising from Ortho-Amino/Nitro Arrangement

The 1H NMR spectra of N-substituted 2-amino-3-nitropyridines were measured and interpreted, with chemical shift assignments based on existing rules for substituted pyridines and spectral comparison with compounds of similar structure [1]. The study notes that ortho-amino- and ortho-alkylaminonitropicolines, which share the same ortho-amino/nitro motif as 2-amino-3-nitropyridine, exhibit splitting of amino signals due to intramolecular hydrogen bonding and steric hindrance [1]. This specific electronic and steric environment is a direct consequence of the 2,3-substitution pattern and is not present in the 2-amino-5-nitropyridine isomer, where the groups are in a para-like arrangement.

Physical Organic Chemistry Spectroscopy Computational Chemistry

Primary Industrial and Research Application Scenarios for 2-Amino-3-nitropyridine (4214-75-9)


Synthesis of Kinase Inhibitors and Other Pharmaceutical APIs

2-Amino-3-nitropyridine serves as a critical intermediate in the synthesis of biologically active compounds, particularly kinase inhibitors and antipsychotic drugs . Its ortho-substitution pattern enables unique regioselective functionalization, as shown by its ability to direct C-H arylations in fused 3-nitropyridine systems [1], a key step in constructing complex, drug-like heterocyclic scaffolds. The compound's specific intermolecular interactions [2] and electronic properties [3] also influence the physicochemical profile of the final API.

Agrochemical Synthesis: Herbicides and Fungicides

The compound is a valuable building block in the development of agrochemicals, including herbicides and fungicides . Its unique structural features allow for the precise chemical modifications required to create crop protection agents. The ability to verify the correct isomer via its unique MS/MS fingerprint [4] is crucial for ensuring batch-to-batch consistency and the efficacy of the final agrochemical product.

Preparation of Functional Materials and Dyes

Beyond pharma and agro, 2-Amino-3-nitropyridine finds application in the synthesis of dyes and functional materials . The distinct electronic and optical properties arising from its ortho-amino/nitro arrangement make it a suitable precursor for creating molecules with specific color or material characteristics. The well-defined crystal structure and packing parameters [2] are important for controlling the morphology and performance of the resulting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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